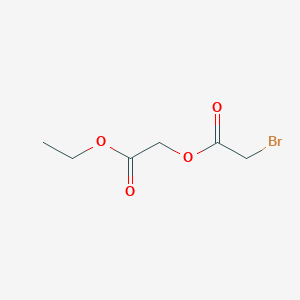

Acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Acetic acid, bromo-, 2-ethoxy-2-oxoethyl ester” is an organic compound. It is an ester of acetic acid and is related to 2-ethoxyethyl acetate . The compound has a molecular weight of 257.085 .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of acetic acid with other reagents. For example, 2-ethoxyethyl acetate, a related compound, is produced by the reaction of ethoxyethanol with acetic acid . The synthesis of this compound could potentially involve similar reactions, but specific details are not available in the current literature.Chemical Reactions Analysis

Esters, including “this compound”, can undergo a variety of reactions. One common reaction is hydrolysis, which can be catalyzed by either an acid or a base . In this reaction, the ester is split into a carboxylic acid and an alcohol.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Brominated acetic acid esters are pivotal in the synthesis of heterocyclic compounds, such as quinolones, which exhibit significant diuretic activity. For example, the ethyl ester of a quinolone carboxylic acid reacted with bromine in acetic acid, leading to brominated derivatives with enhanced diuretic properties compared to their non-brominated counterparts (Ukrainets, Golik, & Chernenok, 2013).

Chemical Investigation of Marine Sponges

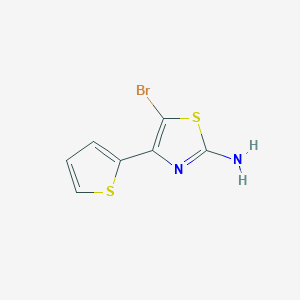

- Brominated tryptophan derivatives, closely related to the functionalities of brominated acetic acid esters, were identified in marine sponges, showing antimicrobial activity. This underscores the potential of brominated acetic acid esters in discovering new bioactive marine natural products (Segraves & Crews, 2005).

Development of Antibacterial Agents

- The synthesis of thiazolidinones, employing bromo-acetic acid esters as key intermediates, demonstrates their role in creating compounds with potential antibacterial activity. These synthetic pathways illustrate the versatility of brominated esters in medicinal chemistry (Čačić et al., 2009).

Kinetic Resolution of Chiral Amines

- Brominated esters are utilized as acylating agents in the kinetic resolution of chiral amines, showcasing their application in producing enantiomerically pure substances, critical for pharmaceutical applications (Olah et al., 2018).

Organic Synthesis and Stereochemistry

- The use of bromo-acetic acid esters in organic synthesis can lead to the stereospecific conversion of diols to oxetanes, demonstrating their utility in complex organic synthesis and the study of stereochemistry (Aftab et al., 2000).

Propiedades

IUPAC Name |

ethyl 2-(2-bromoacetyl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO4/c1-2-10-6(9)4-11-5(8)3-7/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTSRIDAJQUWRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-phenylpyrimidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2609133.png)

![cyclopropyl(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2609143.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2609144.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2609145.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2609149.png)